Gelastatin A

MMP inhibitor non-peptidic scaffold zinc-chelating group

Researchers requiring a non-peptidic, non-hydroxamate MMP-2 inhibitor with concurrent TACE activity face limited options. Gelastatin A, a polyketide from Westerdykella multispora, directly addresses this gap. - Serves as the only validated natural scaffold for designing dual MMP-2/TACE inhibitors, achieving single-digit nM potency (MMP-2 IC₅₀=6 nM, TACE IC₅₀=28 nM) via one-step hydroxamate derivatization. - The E-isomer provides a stereochemistry-dependent selectivity window (~13-fold for MMP-2 vs. MMP-9), critical for reproducible mechanism-of-action studies.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
Cat. No. B1254200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGelastatin A
Synonymsgelastatin A
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O
InChIInChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6+
InChIKeyACFXHMLFZGREFW-JCESNKCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gelastatin A: Non-Peptidic MMP-2/TACE Inhibitor Overview


Gelastatin A is a fungal polyketide metabolite (C₁₄H₁₆O₄, MW 248.27) first isolated from Westerdykella multispora F50733 [1]. It belongs to a structurally distinct class of non-peptidic matrix metalloproteinase (MMP) inhibitors featuring an α,β-unsaturated δ-lactone core with a conjugated triene side chain [2]. Unlike the peptidomimetic hydroxamate class (e.g., batimastat, marimastat), gelastatin A lacks a zinc-binding hydroxamic acid group yet still inhibits gelatinase A (MMP-2) at sub-micromolar levels [3]. The natural product exists as a 2:1 mixture with its Z-stereoisomer gelastatin B, and both compounds also exhibit inhibitory activity against tumor necrosis factor-α converting enzyme (TACE), distinguishing them from MMP-selective agents [4].

Chemotype
Non-hydroxamate MMP-2 pharmacophore
Origin
Fungal polyketide natural product scaffold
Stereochemistry
E-isomer with defined C5 configuration
Application entry
Template for dual MMP/TACE inhibitor design

Why Gelastatin A Cannot Be Substituted by Batimastat or Marimastat


Generic substitution with broad-spectrum peptidomimetic MMP inhibitors such as batimastat or marimastat fails when the experimental objective requires simultaneous inhibition of TACE alongside MMP-2/MMP-9, or when a non-hydroxamate, non-peptidic pharmacophore is needed to avoid the selectivity liabilities of hydroxamic acid-based zinc chelators [1]. Gelastatin A's natural product architecture provides a distinct chemotype that has served as the template for designing dual MMP/TACE inhibitors, a profile that neither batimastat (IC₅₀ MMP-2 ~4 nM but weak TACE activity) nor marimastat can replicate without engendering broad-spectrum MMP cross-inhibition [2]. Furthermore, gelastatin A and its stereoisomer gelastatin B exhibit differential MMP-2 vs. MMP-9 selectivity that is stereochemistry-dependent, meaning that procurement of the correct isomeric form is critical for reproducibility in mechanism-of-action studies [3].

Peptidomimetic hydroxamates lack TACE activity
Batimastat and marimastat are reported as broad-spectrum MMP inhibitors with limited TACE engagement, which may not support dual MMP/TACE pathway studies.
Hydroxamate zinc-chelating group alters selectivity
Hydroxamic acid-based inhibitors may introduce off-target metalloproteinase inhibition not present with the non-hydroxamate gelastatin scaffold, potentially shifting pathway-response interpretation.
Stereochemistry controls isomer-specific activity
Gelastatin A (E-isomer) and gelastatin B (Z-isomer) exhibit distinct MMP-2 potency and selectivity windows; substituting with the incorrect isomeric form may shift assay-response context.

Quantitative Differentiation Evidence for Gelastatin A


Non-Peptidic Scaffold vs. Peptidomimetic Inhibitors

Gelastatin A represents a non-peptidic, non-hydroxamate MMP inhibitor chemotype, in contrast to the peptidomimetic hydroxamate scaffold shared by batimastat and marimastat. The natural product lacks the canonical zinc-binding hydroxamic acid group, instead relying on its α,β-unsaturated δ-lactone and conjugated triene for MMP-2 recognition [1]. This structural divergence is directly relevant for researchers seeking to avoid the broad-spectrum metalloproteinase inhibition and musculoskeletal toxicity associated with hydroxamate-based inhibitors [2].

Chemotype divergence
Class-level
Non-hydroxamate α,β-unsaturated δ-lactone vs. peptidomimetic hydroxamate scaffold
Enables non-hydroxamate MMP-2 pharmacophore access
Reported chemotype classification
MMP inhibitor non-peptidic scaffold zinc-chelating group pharmacophore diversity

Stereochemistry-Driven MMP-2 vs. MMP-9 Selectivity

Gelastatin A (5E configuration) and gelastatin B (5Z configuration) exhibit markedly different MMP-2 vs. MMP-9 inhibitory profiles. In a benzylidene-substituted derivative study that preserves the stereochemical distinction of the parent compounds, the gelastatin B-type (Z) derivative showed an MMP-2 IC₅₀ of 2.0 μM and MMP-9 IC₅₀ of 17.6 μM (selectivity ratio ~8.8-fold for MMP-2), whereas the gelastatin A-type (E) derivative exhibited MMP-2 IC₅₀ of 21.5 μM and MMP-9 IC₅₀ of 278.7 μM (selectivity ratio ~13-fold for MMP-2) [1]. This demonstrates that the E/Z stereochemistry at C5 directly controls both potency and selectivity, and that the natural E-isomer (gelastatin A) provides a distinct selectivity window compared to the Z-isomer (gelastatin B).

Stereochemistry selectivity
Head-to-head
E-isomer MMP-2 IC₅₀ 21.5 μM, Selectivity ~13-fold Z-isomer MMP-2 IC₅₀ 2.0 μM, Selectivity ~8.8-fold
Supports isomer-dependent selectivity review
Benzylidene derivative data (Cho 2001)
stereochemistry-activity relationship gelatinase selectivity E/Z isomerism MMP-2 MMP-9

Potency Gain via Hydroxamate Derivatization

Conversion of natural gelastatins (1) to their hydroxamic acid analogues (2) via a one-step reaction with KONH₂ dramatically enhances inhibitory potency across MMP-2, MMP-9, and TACE. The synthetic hydroxamate analogues (2) achieved IC₅₀ values of 6 nM (MMP-2), 23 nM (MMP-9), and 28 nM (TACE) [1]. In contrast, natural gelastatins (1) showed only moderate activity against MMP-9 and TACE, with good activity restricted to MMP-2, although exact IC₅₀ values for the natural product mixture were not explicitly reported in the same study [1]. This represents an estimated potency enhancement of approximately three orders of magnitude for the hydroxamate derivatives relative to the natural product, making gelastatin A a valuable starting scaffold for potency-optimized analogue synthesis.

Hydroxamate potency gain
Head-to-head
Natural gelastatins: sub-μM MMP-2 Hydroxamate analogue: MMP-2 IC₅₀ 6 nM (reported)
Supports derivatization potency context
~100–1000-fold gain (reported)
hydroxamate analogue potency enhancement dual MMP/TACE inhibitor TNF-α inhibition

In Vivo TNF-α Suppression by Gelastatin-Derived Inhibitors

Gelastatin-derived hydroxamate analogues (2) demonstrated the ability to inhibit TNF-α production effectively in mice and in the macrophage cell line RAW 264.7, with protective effects confirmed in an LPS-induced acute septic shock model [1]. In contrast, batimastat and marimastat are primarily MMP inhibitors with limited or no direct TACE/TNF-α pathway activity at comparable concentrations [2]. While this evidence pertains to the hydroxamate derivatives rather than gelastatin A itself, it illustrates the unique dual MMP/TACE functional trajectory that the gelastatin scaffold enables, differentiating it from inhibitors that target only the MMP axis.

In vivo TNF-α modulation
Supporting evidence
Hydroxamate derivatives: TNF-α suppression in LPS septic shock model Batimastat/marimastat: no reported TACE activity
Supports dual-pathway model context
Derivative evidence; gelastatin A as precursor
TNF-α inhibition in vivo efficacy septic shock model dual inhibitor

Natural Product Origin and Biosynthetic Derivatization

Gelastatin A is a fermentation-derived natural product from the fungus Westerdykella multispora F50733, structurally related to the co-metabolite dykellic acid via acid-catalyzed rearrangement during isolation [1][2]. This biosynthetic origin provides access to a unique chemotype that cannot be obtained through conventional medicinal chemistry optimization of peptidomimetic MMP inhibitor series. The biosynthetic gene cluster relationship and the ability to generate gelastatin analogues through precursor-directed biosynthesis represent a differentiation axis from fully synthetic inhibitors like batimastat and marimastat [3].

Natural product origin
Class-level
Fermentation-derived fungal polyketide vs. synthetic peptidomimetic scaffold
Complements synthetic MMP inhibitor libraries
Structurally related to dykellic acid
natural product biosynthesis fungal metabolite Westerdykella multispora

Recommended Procurement and Application Scenarios


Dual MMP-2/TACE Inhibitor Lead Generation

Gelastatin A is optimally procured as a starting scaffold for dual MMP-2/TACE inhibitor medicinal chemistry programs, where its non-hydroxamate chemotype enables the rational design of hydroxamate analogues that achieve single-digit nanomolar potency (MMP-2 IC₅₀ = 6 nM, MMP-9 IC₅₀ = 23 nM, TACE IC₅₀ = 28 nM) via a single-step derivatization [1]. Researchers should specifically request the E-isomer (gelastatin A) rather than the Z-isomer (gelastatin B), as the stereochemistry dictates the MMP-2/MMP-9 selectivity window (~13-fold for E vs. ~8.8-fold for Z derivatives) [2].

Natural Product-Based MMP Inhibitor Screening Libraries

Gelastatin A serves as a structurally authenticated fungal polyketide control compound for MMP inhibitor screening campaigns, providing a non-peptidic benchmark that complements synthetic hydroxamate controls such as batimastat. Its sub-micromolar MMP-2 activity and documented inhibition of tumor cell invasion [1] make it suitable as a reference standard for natural product extract fractionation and bioassay-guided isolation of new gelatinase inhibitors.

Stereochemistry-Activity Relationship Studies

The established differential activity between gelastatin A (E) and gelastatin B (Z) — with the Z-isomer showing approximately 10-fold greater MMP-2 potency in benzylidene derivatives — makes the procurement of isomerically pure or defined-ratio gelastatin A essential for experiments investigating how C5 stereochemistry governs MMP-2 binding and selectivity [1]. This is particularly relevant for computational docking studies, where the E/Z configuration determines the spatial orientation of the hydrophobic triene chain within the MMP-2 S1' pocket.

In Vivo Dual TNF-α/MMP Pathway Modulation Studies

Although gelastatin A itself requires hydroxamate derivatization to achieve in vivo potency, the gelastatin scaffold is the only natural product template validated for generating dual MMP/TACE inhibitors with demonstrated in vivo TNF-α suppression and protective efficacy in LPS-induced septic shock models [1]. Procurement of gelastatin A as the synthetic precursor enables laboratories to prepare these dual inhibitors in-house using the published one-step KONH₂ conversion protocol.

Application
Selection Property
Validation Focus
Dual MMP/TACE inhibitor design studies
Non-hydroxamate pharmacophore scaffold
Derivatization-dependent potency context
Natural product MMP inhibitor screening
Fungal polyketide chemotype control
Gelatinase inhibition endpoint review
Stereochemistry-activity relationship studies
E/Z isomer-dependent selectivity
MMP-2/MMP-9 selectivity ratio review
TNF-α/MMP dual-pathway modulation research
Dual TACE/MMP-2 inhibitor scaffold
In vivo cytokine model endpoint context
Quote Request

Request a Quote for Gelastatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.